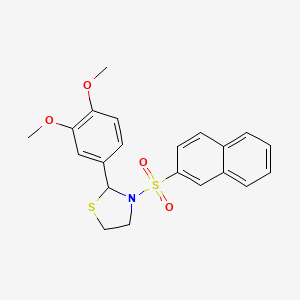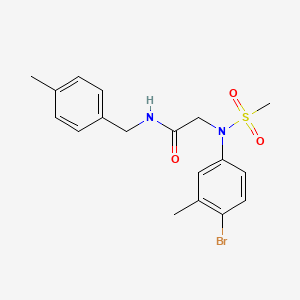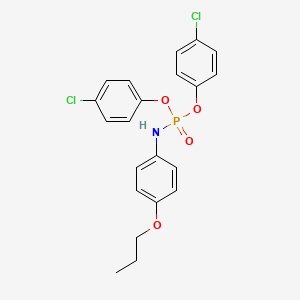![molecular formula C19H27NO2 B4951516 N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide CAS No. 5831-05-0](/img/structure/B4951516.png)
N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts high stability and resistance to degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide typically involves the reaction of 1-adamantylamine with 2,5-dimethylfuran-3-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced adamantane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced adamantane derivatives.
Substitution: Substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Materials Science: Due to its high stability and rigidity, the compound is used in the development of advanced materials, including polymers and nanomaterials.
Nanotechnology: The compound’s cage-like structure makes it suitable for use in nanotechnology applications, such as the construction of nanowires and nanocages.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can fit into the active site of enzymes, inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: A simpler adamantane derivative with similar structural properties but lacking the furan ring.
2,5-Dimethylfuran: A furan derivative without the adamantane moiety.
Amantadine: An antiviral drug with a similar adamantane structure but different functional groups.
Uniqueness
N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide is unique due to the combination of the adamantane and furan moieties in its structure. This dual functionality imparts both high stability and specific reactivity, making it a versatile compound for various applications. The presence of the furan ring allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-11-4-17(12(2)22-11)18(21)20-13(3)19-8-14-5-15(9-19)7-16(6-14)10-19/h4,13-16H,5-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIPYXONFJLDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386759 |
Source


|
| Record name | ST4042603 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-05-0 |
Source


|
| Record name | ST4042603 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4951437.png)
![2-ethoxy-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4951464.png)
![2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4951471.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4951484.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4951496.png)
![4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B4951501.png)
methanone](/img/structure/B4951525.png)
![5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-methylbenzamide](/img/structure/B4951526.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4951529.png)


![N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4951542.png)

